![molecular formula C25H32ClNO B3183058 (+)-Butaclamol hydrochloride CAS No. 55528-07-9](/img/structure/B3183058.png)
(+)-Butaclamol hydrochloride
概要
説明
(+)-Butaclamol hydrochloride is a chemical compound known for its significant pharmacological properties. It is a potent antipsychotic agent and has been widely studied for its effects on the central nervous system. The compound is a hydrochloride salt form of butaclamol, which is a racemic mixture of two enantiomers. The (+)-enantiomer is the active form that exhibits the desired pharmacological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Butaclamol hydrochloride involves several steps, starting from readily available starting materials. The key steps include the formation of the butaclamol core structure followed by the resolution of the racemic mixture to obtain the desired (+)-enantiomer. The final step involves the conversion of the free base to its hydrochloride salt form.
Formation of the Butaclamol Core: The initial step involves the synthesis of the butaclamol core through a series of chemical reactions, including cyclization and functional group transformations.
Resolution of Racemic Mixture: The racemic mixture of butaclamol is resolved using chiral resolution techniques to separate the (+)-enantiomer from the (-)-enantiomer.
Formation of Hydrochloride Salt: The free base of (+)-Butaclamol is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(+)-Butaclamol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Dopamine Receptor Interaction
The primary application of (+)-butaclamol is its role as a dopamine receptor antagonist. Research indicates that it selectively inhibits the binding of dopamine to D2 receptors, which are implicated in psychotic disorders. Studies have shown that (+)-butaclamol exhibits stereoselectivity, meaning it binds more effectively to specific receptor sites compared to its inactive counterpart, (-)-butaclamol .
Table 1: Binding Affinities of (+)-Butaclamol
Antipsychotic Efficacy
Studies have demonstrated that (+)-butaclamol can reverse apomorphine-induced inhibition of tyrosine hydroxylase activity, highlighting its potential as an antipsychotic agent. Clinical trials have indicated that dosages between 20-40 mg yield maximum therapeutic effects while also presenting risks of extrapyramidal symptoms (EPS) at higher doses .
Case Study: Neuroleptic-Induced Seizures
A study assessing the excitability induced by various neuroleptics found that (+)-butaclamol produced minimal increases in neuronal excitability compared to other agents like haloperidol. This suggests a potentially lower risk for seizure induction, making it a candidate for further investigation in patients with epilepsy .
In Vitro Studies
In vitro assays utilizing transfected cell lines have been pivotal in understanding the pharmacodynamics of (+)-butaclamol. These studies focus on measuring cAMP accumulation and receptor binding affinities using radiolabeled ligands to elucidate the compound's mechanism at the cellular level .
Table 2: In Vitro Assays with (+)-Butaclamol
Assay Type | Description | Findings |
---|---|---|
Binding Assay | Stereospecific binding with [3H]-dopamine | Significant inhibition observed |
cAMP Accumulation | Forskolin-stimulated cAMP production | Dose-dependent inhibition noted |
Future Directions in Research
Further exploration into the pharmacological profile of (+)-butaclamol may provide insights into its potential therapeutic applications beyond schizophrenia. Investigations into its effects on serotoninergic mechanisms and interactions with other neurotransmitter systems could expand its utility in treating various psychiatric conditions .
作用機序
The mechanism of action of (+)-Butaclamol hydrochloride involves its interaction with dopamine receptors in the brain. It acts as a dopamine receptor antagonist, blocking the effects of dopamine and thereby exerting its antipsychotic effects. The compound primarily targets the D2 dopamine receptors, which are implicated in the pathophysiology of schizophrenia and other psychiatric disorders.
類似化合物との比較
Similar Compounds
Haloperidol: Another potent antipsychotic agent that also acts as a dopamine receptor antagonist.
Chlorpromazine: A typical antipsychotic with a similar mechanism of action but different chemical structure.
Risperidone: An atypical antipsychotic that targets both dopamine and serotonin receptors.
Uniqueness of (+)-Butaclamol Hydrochloride
This compound is unique due to its high potency and selectivity for dopamine receptors. Unlike some other antipsychotic agents, it has a well-defined stereochemistry, with the (+)-enantiomer being the active form. This specificity contributes to its effectiveness and reduces the likelihood of side effects associated with non-selective binding.
生物活性
(+)-Butaclamol hydrochloride is a compound primarily recognized for its role as an antipsychotic agent and its influence on dopamine receptor activity. This article delves into its biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of this compound
- Chemical Structure : this compound is a stereoisomer of butaclamol, which is a dopamine receptor antagonist. Its molecular formula is CHNO·HCl, with a molecular weight of approximately 397.98 g/mol.
- Pharmacological Classification : It belongs to a class of drugs known as neuroleptics, which are primarily used to manage psychotic disorders such as schizophrenia.
(+)-Butaclamol acts predominantly as an antagonist at dopamine D2 and D3 receptors, which are implicated in the modulation of mood, cognition, and behavior. Its specific actions include:
- Dopamine Receptor Binding : Studies have shown that (+)-butaclamol exhibits significant binding affinity for D2 and D3 receptors, influencing dopaminergic signaling pathways in the brain .
- Inhibition of cGAS Activation : Recent research indicates that butaclamol inhibits cyclic GMP-AMP synthase (cGAS), a key player in the innate immune response. This inhibition occurs without affecting the STING pathway, suggesting a targeted action that could be beneficial in treating chronic inflammatory diseases .
Antipsychotic Effects
Research has demonstrated the efficacy of (+)-butaclamol in reducing psychotic symptoms:
- Animal Studies : In rodent models, (+)-butaclamol has been shown to antagonize amphetamine-induced stereotyped behaviors and reduce apomorphine-induced emesis in dogs. These effects are consistent with typical neuroleptic activity .
- Clinical Evaluations : An uncontrolled study involving newly admitted schizophrenic patients indicated that butaclamol effectively managed psychotic symptoms without significant adverse effects on motor function .
Inhibition of cGAS Pathway
The inhibition of the cGAS pathway presents a novel therapeutic angle:
- Experimental Evidence : In vitro assays using THP-1 cells demonstrated that treatment with (+)-butaclamol reduced the activation of cGAS induced by double-stranded DNA (dsDNA), resulting in decreased production of 2’3’-cGAMP and IFN-β .
- Potential Applications : This mechanism suggests that (+)-butaclamol could be explored for its therapeutic potential in autoimmune disorders and chronic inflammatory conditions by modulating immune responses.
Case Studies and Clinical Implications
特性
IUPAC Name |
(1S,6S,8S)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO.ClH/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25;/h4-10,21-22,27H,11-16H2,1-3H3;1H/t21-,22-,25-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRUMKUMFJJARD-AAJWHBHYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@]1(CCN2C[C@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@@H]2C1)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017434 | |
Record name | (+)-Butaclamol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
59.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11533016 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
55528-07-9 | |
Record name | (+)-Butaclamol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。